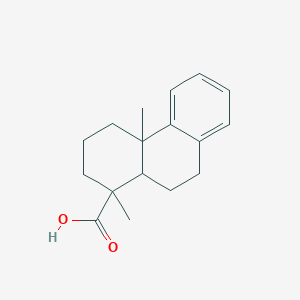
Podocarpa-8,11,13-trien-15-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podocarpa-8,11,13-trien-15-oic acid is a diterpenoid compound with the molecular formula C17H22O2. It is structurally characterized by a phenanthrene core with multiple double bonds and a carboxylic acid functional group. This compound is known for its diverse biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Podocarpa-8,11,13-trien-15-oic acid can be synthesized through several methods. One common approach involves the use of (+)-manool as a starting material. The synthesis typically includes steps such as ozonolysis, intramolecular condensation, aromatization, protection, and benzylic oxidation . These reactions are carried out under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Podocarpa-8,11,13-trien-15-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Podocarpa-8,11,13-trien-15-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as anti-inflammatory and cytotoxic effects.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases due to its bioactive properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit inflammatory mediators, and induce apoptosis in cancer cells. These effects are mediated through pathways such as the NF-κB signaling pathway and the MAPK pathway.
Comparison with Similar Compounds
Podocarpa-8,11,13-trien-15-oic acid can be compared with other similar diterpenoid compounds, such as:
Dehydroabietic acid: Similar in structure but differs in the position and number of double bonds.
Abieta-8,11,13-trienoic acid: Another diterpenoid with a similar core structure but different functional groups.
These compounds share some biological activities but differ in their specific effects and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
57345-30-9 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O2/c1-16-10-5-11-17(2,15(18)19)14(16)9-8-12-6-3-4-7-13(12)16/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,18,19) |
InChI Key |
AWKGAVJHWWZEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC3=CC=CC=C23)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


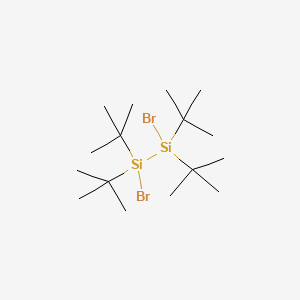


![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
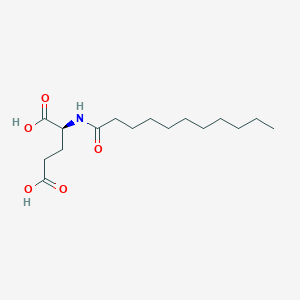
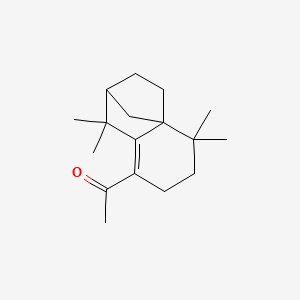
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
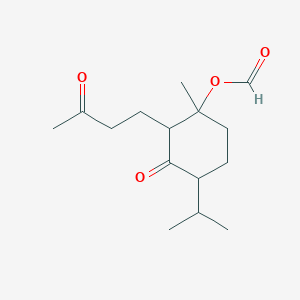
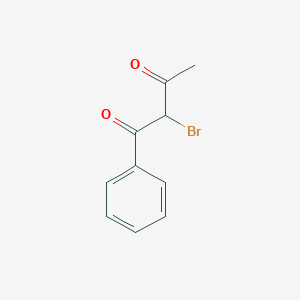
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)

![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
